molecular formula C14H12N2O4S B2675222 N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide CAS No. 337919-95-6

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide

Cat. No.: B2675222
CAS No.: 337919-95-6
M. Wt: 304.32
InChI Key: MOIBLAJMLSUTEK-UHFFFAOYSA-N
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Description

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide: is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of an allyl group, a nitrophenoxy group, and a thiophenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide typically involves the reaction of 3-(2-nitrophenoxy)-2-thiophenecarboxylic acid with allylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or as intermediates in the synthesis of more complex molecules.

Biology: In biological research, this compound may be studied for its potential biological activity. Derivatives of thiophene and nitrophenoxy compounds have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine: While specific medical applications of this compound are not well-documented, its structural analogs have shown promise in drug discovery and development. It could be explored for its potential therapeutic effects in various diseases.

Industry: In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitrophenoxy group could be involved in electron transfer processes, while the thiophene ring may contribute to binding interactions with target proteins.

Comparison with Similar Compounds

  • N-allyl-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide
  • N-allyl-2-{[2-(2-nitrophenoxy)propanoyl]amino}benzamide

Comparison: N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide is unique due to the specific positioning of the nitrophenoxy and thiophenecarboxamide groups. Compared to its analogs, it may exhibit different reactivity and biological activity profiles. For example, the presence of a fluorine atom in N-allyl-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide could significantly alter its chemical properties and interactions with biological targets.

Properties

IUPAC Name

3-(2-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-2-8-15-14(17)13-12(7-9-21-13)20-11-6-4-3-5-10(11)16(18)19/h2-7,9H,1,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIBLAJMLSUTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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